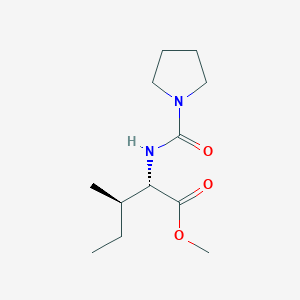

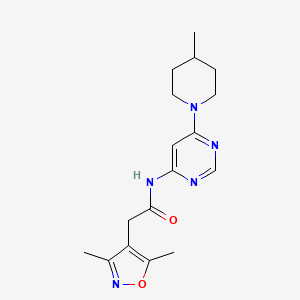

(2S,3R)-methyl 3-methyl-2-(pyrrolidine-1-carboxamido)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

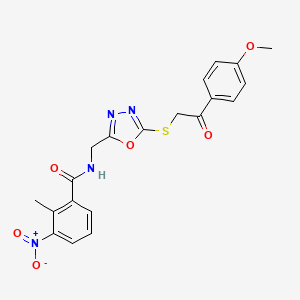

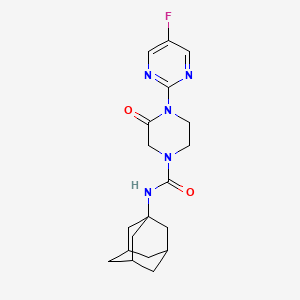

(2S,3R)-methyl 3-methyl-2-(pyrrolidine-1-carboxamido)pentanoate is a chemical compound that belongs to the class of amino acids. It is commonly known as leucine methyl ester or LME. LME is widely used in scientific research due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Chiral Discriminating Agents

(2S,3R)-methyl 3-methyl-2-(pyrrolidine-1-carboxamido)pentanoate and related compounds have been studied for their ability to serve as chiral discriminating agents. This application is crucial in the separation of enantiomers, which are molecules that are mirror images of each other. The ability of these compounds to function as chiral resolving agents was demonstrated in the chromatographic separation of diastereomeric amides and esters (Piwowarczyk et al., 2008).

Organocatalysis in Chemical Synthesis

Derivatives of (2S,3R)-methyl 3-methyl-2-(pyrrolidine-1-carboxamido)pentanoate, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have been used as efficient organocatalysts in chemical reactions. Specifically, they have facilitated the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, which is a crucial step in synthesizing various γ-nitro carbonyl compounds (Singh et al., 2013).

Ligand Synthesis for Receptor Interaction

Another interesting application involves the synthesis of compounds like 1‐pentanoyl‐N‐{[2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide, a ligand showing affinity for certain receptors. This research is significant in understanding the receptor-ligand interactions and developing targeted therapies (Catalano et al., 2011).

Development of Pharmaceutical Compounds

Compounds related to (2S,3R)-methyl 3-methyl-2-(pyrrolidine-1-carboxamido)pentanoate have shown potential in the development of pharmaceutical compounds. For instance, their structural variations have been investigated to understand their effect on the activity and efficacy of these compounds, contributing to the development of new drugs (Wang et al., 2001).

Antifungal Applications

These compounds have also been studied for their antifungal properties. For example, a derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel L., showed significant in vitro activity against various fungal species, indicating its potential in developing new antimycotic drugs (Dabur et al., 2005).

Propriétés

IUPAC Name |

methyl (2S,3R)-3-methyl-2-(pyrrolidine-1-carbonylamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-4-9(2)10(11(15)17-3)13-12(16)14-7-5-6-8-14/h9-10H,4-8H2,1-3H3,(H,13,16)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPMZNNOHDVJTD-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-methyl 3-methyl-2-(pyrrolidine-1-carboxamido)pentanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2450174.png)

![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)

![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)

![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)